molecular formula C14H11ClN2O B1595176 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine CAS No. 292058-49-2

5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine

Cat. No.: B1595176
CAS No.: 292058-49-2
M. Wt: 258.7 g/mol
InChI Key: IXFNQNNCPOYVQV-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenylamine, reflecting the precise positional relationships between its constituent functional groups. The molecular formula C₁₄H₁₁ClN₂O indicates a complex heterocyclic structure containing fourteen carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 258.70 grams per mole.

The structural framework consists of a benzoxazole ring system substituted at the 5-position with a chlorine atom, which is subsequently connected through the 2-position to a methylaniline moiety. The International Chemical Identifier code 1S/C14H11ClN2O/c1-8-2-3-9(6-11(8)16)14-17-12-7-10(15)4-5-13(12)18-14/h2-7H,16H2,1H3 provides a detailed description of the connectivity pattern within the molecule. The International Chemical Identifier Key IXFNQNNCPOYVQV-UHFFFAOYSA-N serves as a unique identifier for database searches and computational chemistry applications.

Analysis of the molecular geometry reveals that the compound contains multiple aromatic systems linked through a heterocyclic bridge. The benzoxazole portion contributes to the electron-deficient character of the molecule due to the presence of nitrogen and oxygen heteroatoms, while the methylaniline segment provides electron-donating properties through the amino group. This electronic distribution creates an interesting balance of reactivity patterns throughout the molecular structure.

The compound exhibits a melting point range that varies depending on purity and crystalline form, with storage recommendations typically specifying temperatures between 2-8 degrees Celsius to maintain stability. The predicted boiling point of approximately 409.9 ± 40.0 degrees Celsius and density of 1.324 ± 0.06 grams per cubic centimeter provide important physicochemical parameters for handling and application considerations.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallography represents the definitive method for determining the three-dimensional atomic arrangement in crystalline materials, providing precise structural information about bond lengths, bond angles, and molecular conformations. The technique utilizes the diffraction of X-rays by the ordered atomic arrangement within crystals, following Bragg's law to establish relationships between diffraction angles and interplanar spacing.

While specific single-crystal X-ray diffraction data for this compound has not been extensively reported in the available literature, related benzoxazole compounds have undergone detailed crystallographic analysis that provides valuable insights into the conformational preferences of this structural class. Studies of similar systems, such as 5-chloro-2-ferrocenylbenzo[d]oxazole, have revealed important conformational characteristics of chlorinated benzoxazole derivatives.

Properties

IUPAC Name

5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c1-8-2-3-9(6-11(8)16)14-17-12-7-10(15)4-5-13(12)18-14/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFNQNNCPOYVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352259
Record name 5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292058-49-2
Record name 5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine typically involves:

  • Formation of the benzoxazole ring with a chlorine substituent at the 5-position.
  • Coupling or substitution reaction with a 2-methylphenylamine derivative.

The key intermediate, 5-chlorobenzoxazole , is prepared first, which is then reacted with an appropriate amine or aniline derivative to yield the target compound.

Preparation of 5-Chlorobenzoxazole Intermediate

Several methods for preparing 5-chlorobenzoxazole or related chlorobenzoxazole derivatives are documented:

Method Reagents & Conditions Yield & Notes
Nucleophilic substitution with piperazine 2-chlorobenzoxazole + piperazine in ethanol at room temperature, stirred 18 h, followed by purification via flash chromatography Moderate yield (~46%) with exothermic reaction; purified by silica gel chromatography
Reflux in acetonitrile with potassium carbonate and potassium iodide 2-chlorobenzoxazole + piperazine + K$$2$$CO$$3$$ + KI in acetonitrile, reflux 11 h Yield ~38% after chromatography; white crystalline product
Reaction in toluene with triethylamine 2-chlorobenzoxazole + piperazine + Et$$_3$$N in toluene at 40°C for 5 h Clean reaction, intermediate isolated by solvent extraction and drying
Room temperature reaction in chloroform 2-chlorobenzoxazole + piperazine in CHCl$$_3$$, 16 h stirring 67% yield of white solid intermediate, used without further purification

These methods highlight the use of nucleophilic aromatic substitution (SNAr) on 2-chlorobenzoxazole with amines, under various solvents and base conditions.

Coupling with 2-Methylphenylamine

The critical step for synthesizing this compound involves coupling the chlorobenzoxazole with 2-methylphenylamine or its derivatives. Although direct literature on this exact coupling is limited, analogous procedures are reported:

  • Base-mediated coupling in polar aprotic solvents: Using bases such as potassium carbonate or potassium hexamethyldisilazane in solvents like dimethylformamide (DMF), the chlorobenzoxazole is reacted with the aniline derivative at temperatures ranging from room temperature to 100°C for several hours (0.5–18 h).

  • Acid addition salt formation: Post-coupling, the amine product can be converted to acid addition salts (e.g., hydrochloride) by reaction with inorganic or organic acids in solvents such as methanol or ethanol, facilitating purification and stability.

Representative Synthetic Procedure (Inferred)

Step Reagents Conditions Notes
1. Preparation of 5-chlorobenzoxazole 2-chlorobenzoxazole precursor Various solvents: ethanol, acetonitrile, toluene, chloroform; base: K$$2$$CO$$3$$, Et$$_3$$N Reaction times 5–18 h; yields 38–67%
2. Coupling with 2-methylphenylamine 5-chlorobenzoxazole + 2-methylphenylamine DMF or acetonitrile; base: potassium hexamethyldisilazane or K$$2$$CO$$3$$; temperature 0–100°C; time 0.5–18 h Reaction monitored by chromatography; product isolated by filtration or extraction
3. Purification and salt formation Acid (e.g., HCl) in alcohol solvents Room temperature to mild heating; precipitation of acid addition salt Enhances stability and purity of final amine compound

Data Summary Table of Preparation Conditions

Parameter Typical Range/Value Comments
Solvents Ethanol, Acetonitrile, Toluene, Chloroform, DMF Choice depends on step; polar aprotic preferred for coupling
Bases Potassium carbonate, Triethylamine, Potassium hexamethyldisilazane Facilitate nucleophilic substitution
Temperature 20°C to 100°C Room temperature sufficient for some steps; heating accelerates others
Reaction Time 5 minutes to 18 hours Longer times for room temp reactions; shorter for heated
Yield 38% to 67% for intermediates Final yields depend on purification and reaction optimization
Purification Silica gel chromatography, solvent extraction, precipitation Standard organic synthesis methods

Research Findings and Considerations

  • The nucleophilic aromatic substitution on 2-chlorobenzoxazole is a reliable route to introduce amine substituents, including 2-methylphenylamine, under mild to moderate conditions.

  • Use of catalytic potassium iodide can enhance substitution efficiency by facilitating halide exchange.

  • Choice of solvent and base critically affects reaction rate and yield; polar aprotic solvents like DMF and acetonitrile are preferred for coupling steps involving less nucleophilic amines.

  • Acid addition salt formation is a common post-synthetic step to improve compound handling and pharmaceutical applicability.

  • No single universal method dominates; synthetic routes are often tailored based on scale, purity requirements, and downstream applications.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzoxazole derivatives.

Scientific Research Applications

Chemical Synthesis

5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow it to participate in several chemical reactions, including:

  • Substitution Reactions: It can act as a nucleophile or electrophile in substitution reactions, leading to the formation of more complex molecules.
  • Coupling Reactions: The compound can be employed in coupling reactions, particularly in the synthesis of dyes and pigments.

Biological Studies

Research has indicated that this compound may possess biological activity, making it suitable for various studies:

  • Anticancer Research: Preliminary studies suggest that derivatives of this compound could exhibit cytotoxic effects against cancer cell lines, potentially serving as lead compounds for drug development.
  • Neurobiology: Its structural similarity to neurotransmitters suggests potential applications in neurobiology, particularly in studying receptor interactions and signaling pathways.

Pharmaceutical Development

The compound is being explored for its potential pharmaceutical applications:

  • Drug Design: Due to its ability to interact with biological targets, it is being investigated for the development of new therapeutic agents aimed at treating various diseases.
  • Proteomics Research: It is utilized in proteomics for labeling proteins and studying protein interactions within cells.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, derivatives of this compound were synthesized and tested against several cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the structure could enhance therapeutic efficacy.

Case Study 2: Neurotransmitter Interaction

Another research project focused on the interaction of this compound with neurotransmitter receptors. Using binding assays, researchers found that the compound could bind selectively to specific receptors, indicating potential use in neuropharmacology.

Data Tables

Application AreaSpecific UsesPotential Impact
Chemical SynthesisIntermediate for organic compoundsEnables synthesis of complex molecules
Biological StudiesAnticancer and neurobiology researchPotential therapeutic agents
Pharmaceutical ResearchDrug design and proteomicsDevelopment of new treatments

Mechanism of Action

The mechanism of action of 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s benzoxazole core and substituted phenylamine group align it with several pharmacologically active derivatives. Key comparisons include:

Compound Name Core Structure Substituents Reported Activities
5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine Benzoxazole 5-Cl, 2-methylphenylamine Discontinued; structural similarity suggests potential antimicrobial/anti-inflammatory activity
Cinnamoyl 2-methylphenylamine (90) Cinnamoyl-phenylamine 2-methylphenylamine, cinnamoyl group Antimicrobial (e.g., Candida albicans: MIC = 86 µM)
4-Coumaroyl 2-methyl-5-nitrophenylamine (113) Coumaroyl-phenylamine 2-methyl-5-nitrophenylamine Not explicitly reported; nitro group may enhance redox activity
Ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl acetate (3) Benzoxazole-tetrazole hybrid Tetrazole linkage, ethyl acetate Synthetic intermediate; tetrazole moieties linked to antibacterial/antihypertensive effects

Key Observations :

  • Chlorine vs. Nitro Groups : The chlorine in the target compound may confer higher lipophilicity and membrane permeability compared to nitro-substituted analogs like compound 113 .
  • Hybrid Structures : Compound 3 from incorporates a tetrazole ring, which is associated with enhanced metabolic stability and diverse bioactivities, contrasting with the target compound’s simpler amine substitution .
Antimicrobial Activity:
  • Cinnamoyl Derivatives: Compound 90 exhibits broad-spectrum antimicrobial activity, with MIC values ranging from 50.4 µM (Aspergillus niger) to 203 µM (Bacillus subtilis) .
Antioxidant and Anti-inflammatory Potential:
  • Benzoxazole derivatives are known to scavenge free radicals and inhibit pro-inflammatory cytokines . The methylphenylamine group in the target compound may synergize with the benzoxazole core to enhance these effects, analogous to morpholine-substituted antioxidants like DMMMP ().

Biological Activity

5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine, a compound with the molecular formula C14H11ClN2OC_{14}H_{11}ClN_2O and a molecular weight of 258.7 g/mol, has garnered interest in the field of medicinal chemistry due to its unique structural properties. The compound features a chlorobenzooxazole moiety linked to a 2-methylphenylamine group, suggesting potential biological activities that merit further investigation.

Preliminary Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities, including potential anticancer and antimicrobial properties. These activities are hypothesized based on the structural similarities with other compounds known for their biological effects.

Comparative Analysis with Similar Compounds

The following table summarizes the properties and biological activities of structurally similar compounds:

Compound NameStructure TypeNotable Properties
5-(1H-Benzoimidazol-2-yl)-2-methylphenylamineBenzoimidazole derivativeAnticancer activity
4-(Chlorophenyl)-1H-benzimidazoleBenzimidazole derivativeAntimicrobial properties
6-(Chlorobenzothiazol-2-yl)-3-methylphenylamineBenzothiazole derivativeAntiparasitic activity

While these compounds exhibit significant biological activities, the unique combination of the chlorobenzooxazole and methylphenylamine groups in this compound may lead to distinct reactivity patterns and biological effects.

Understanding the mechanism of action is crucial for elucidating the biological activity of this compound. Initial hypotheses suggest that it may interact with various biomolecules through:

  • Enzyme Inhibition : The compound could inhibit enzymes involved in critical biochemical pathways, potentially affecting cell proliferation and survival.
  • Receptor Binding : Interaction with specific receptors may modulate signaling pathways associated with cancer progression or microbial resistance.
  • Oxidative Stress Modulation : Similar compounds have shown the ability to influence oxidative stress responses, which could be a potential mechanism for its therapeutic effects.

Future Directions

Given the preliminary findings and structural significance, future research should focus on:

  • In vitro and In vivo Studies : Conducting comprehensive biological assays to evaluate the efficacy and safety profile of this compound.
  • Mechanistic Studies : Investigating its interaction with specific molecular targets to elucidate its mode of action.
  • Structure-Activity Relationship (SAR) Analysis : Exploring modifications to the chemical structure to enhance biological activity or reduce toxicity.

Q & A

Q. What spectroscopic methods are recommended for characterizing 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine?

To confirm structural integrity, use 1H/13C NMR to resolve aromatic and amine protons, IR spectroscopy to identify functional groups (e.g., C-Cl, benzoxazole rings), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference spectral data with analogous chlorinated benzoxazole derivatives to resolve ambiguities . For purity assessment, combine HPLC-UV with retention time matching against certified reference standards .

Q. What synthetic precursors and solvents are optimal for preparing this compound?

Synthesis often involves chalcone derivatives reacting with 4-(4'-chlorophenyl)-2-hydrazino-thiazole in polyethylene glycol (PEG-400) as a green solvent. This method enhances reaction efficiency and reduces byproduct formation compared to traditional solvents. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (80–100°C) to maximize yield .

Q. How should researchers address solubility challenges during formulation studies?

Employ co-solvency approaches using dimethyl sulfoxide (DMSO) or ethanol-water mixtures. Conduct phase solubility studies to determine the compound’s partition coefficient (logP) and identify optimal pH ranges (e.g., 6.5–7.5) for aqueous stability. Preformulation assays should include dynamic light scattering (DLS) to assess aggregation tendencies .

Advanced Research Questions

Q. How can experimental frameworks resolve contradictions in thermal stability data?

Conflicting thermogravimetric (TGA) and differential scanning calorimetry (DSC) results may arise from polymorphic forms or moisture absorption. Design a split-plot factorial experiment to test stability under controlled humidity (20–80% RH) and temperature (25–150°C). Use powder X-ray diffraction (PXRD) to correlate degradation pathways with crystalline phase changes .

Q. What methodologies are suitable for studying environmental fate and biotic interactions?

Adopt a long-term ecotoxicological framework (e.g., Project INCHEMBIOL) to evaluate abiotic transformations (hydrolysis, photolysis) and bioaccumulation in model organisms. Combine laboratory microcosms (OECD 308 guidelines) with field sampling of soil/water matrices. Analyze metabolites via LC-QTOF-MS and correlate findings with quantitative structure-activity relationship (QSAR) models .

Q. How can surface adsorption kinetics inform indoor environmental exposure risks?

Use microspectroscopic imaging (e.g., AFM-IR) to quantify adsorption rates on common indoor materials (paint, polymers). Conduct batch adsorption experiments at varying relative humidity (30–70%) and temperature (15–30°C). Model data with pseudo-second-order kinetics to predict long-term surface retention and aerosolization potential .

Q. What strategies mitigate synthetic byproducts during scale-up?

Implement design of experiments (DoE) to optimize reaction parameters (catalyst loading, stoichiometry). Use in situ FTIR to monitor intermediate formation and identify critical process points. Post-synthesis, apply preparative HPLC with orthogonal C18 and HILIC columns to isolate target compounds from structurally similar impurities .

Methodological Notes

  • Data Validation : Replicate experiments across ≥4 biological/technical replicates to address variability. Use Grubbs’ test to identify outliers in spectral or chromatographic datasets .
  • Contradiction Resolution : Apply multivariate analysis (e.g., PCA) to disentangle confounding factors in environmental or synthetic studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine
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5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine

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